molecular formula C23H23FN2O2 B11300352 N-(3-fluorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide

N-(3-fluorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11300352
M. Wt: 378.4 g/mol
InChI Key: GYNVKXALZALVJI-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpropoxy group, and a pyridinyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-fluorobenzyl chloride with 2-methylpropyl alcohol to form the intermediate 3-fluorobenzyl-2-methylpropyl ether. This intermediate is then reacted with 2-aminopyridine and benzoyl chloride under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide

Uniqueness

N-[(3-Fluorophenyl)methyl]-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the pyridinyl group contributes to its potential interactions with biological targets.

Properties

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-(2-methylpropoxy)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H23FN2O2/c1-17(2)16-28-21-11-9-19(10-12-21)23(27)26(22-8-3-4-13-25-22)15-18-6-5-7-20(24)14-18/h3-14,17H,15-16H2,1-2H3

InChI Key

GYNVKXALZALVJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

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